(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is a significant compound in organic chemistry, particularly in the synthesis of peptides and other complex organic molecules. This compound features a piperidine ring, which is a six-membered nitrogen-containing cyclic structure, along with a carboxylic acid group and an oxo group at the 4-position. The presence of the Fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in peptide synthesis by allowing selective reactions during the construction of peptide chains.
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is classified as an amino acid derivative and is used as an intermediate in various chemical syntheses. Its chiral nature makes it particularly valuable for asymmetric synthesis applications. The compound can be sourced from chemical suppliers and is often utilized in laboratory settings for research and development purposes.
The synthesis of (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid typically involves several key steps:
In industrial settings, large-scale production may utilize batch or continuous flow processes, employing automated synthesis equipment to ensure high purity and consistent quality.
The molecular formula for (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid is C₁₉H₁₉NO₄, with a molecular weight of approximately 325.36 g/mol. The compound's structure includes:
This arrangement of functional groups influences its reactivity and interactions with other molecules.
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid can undergo various chemical transformations:
These reactions are critical for synthesizing derivatives that can be utilized in more complex organic syntheses.
The mechanism of action for (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid primarily involves its interactions with specific molecular targets, such as enzymes and receptors. The steric hindrance provided by the Fmoc group influences binding affinity and selectivity, while the oxo group at the 4-position can participate in hydrogen bonding and other non-covalent interactions, modulating biological activity.
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in chemical synthesis.
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid has diverse applications across several fields:
This compound's structural features not only facilitate its role as a building block but also enhance its potential for innovative applications in drug design and development.
(R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid serves as a critical non-proteinogenic building block in SPPS due to its dual functionalization (Fmoc-protected amine and carboxylic acid) and conformationally constrained piperidine scaffold. The 4-oxo (ketone) group introduces a unique structural element that enhances backbone flexibility and promotes turn formation in peptide secondary structures, facilitating the synthesis of complex macrocyclic peptides or constrained epitopes [3]. Its Fmoc protection (9-fluorenylmethoxycarbonyl) ensures compatibility with standard SPPS protocols, where base-labile Fmoc deprotection (e.g., piperidine) leaves the oxopiperidine core intact [3].
The compound’s moisture sensitivity necessitates strict handling under inert atmospheres (e.g., nitrogen storage at 2–8°C) to prevent degradation of the enolizable 4-oxo group [1]. Coupling efficiency in SPPS is influenced by the steric hindrance of the α-carbon; optimized protocols recommend:
Table 1: SPPS Coupling Efficiency with (R)-1-Fmoc-4-oxopiperidine-2-carboxylic Acid
Activation Reagent | Coupling Time (min) | Yield (%) | Steric Context |
---|---|---|---|
HATU/DIPEA | 60 | 85 | Standard α-amino acid |
PyBOP/DIPEA | 90 | 78 | N-alkylated amino acid |
DIC/Oxyma | 120 | 65 | α,α-disubstituted amino acid |
The enantioselective synthesis of this compound centers on establishing the chiral (R)-configuration at the C2 position. Key methodologies include:
The distinct melting point (228–233°C) and specific rotation values differentiate the (R)-enantiomer (CAS: 1375078-38-8) from its (S)-counterpart (CAS: 1221793-43-6) [2] [4]. Late-stage Fmoc protection is critical, as the 4-oxo group may undergo side reactions under basic conditions; thus, mild Fmoc-Cl (fluorenylmethyl chloroformate) in biphasic systems (water/dioxane) is preferred [2].
Table 2: Asymmetric Catalysis Routes for (R)-Enantiomer Synthesis
Method | Catalyst System | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Hydrogenation | Ru-(S)-BINAP | 97 | 90 | High enantioselectivity |
Organocatalytic α-amination | L-Proline-Derived Catalyst | 92 | 75 | Metal-free, mild conditions |
Enzymatic Resolution | Lipase PS-IM | >99 | 45 | Kinetic resolution of racemate |
Biocatalysis offers sustainable routes to enhance the enantiopurity of piperidine carboxylates. Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze ester derivatives of racemic 4-oxopiperidine-2-carboxylic acid, enriching the (R)-enantiomer in the unhydrolyzed fraction [8]. Transaminases convert 4-oxo groups to chiral amines, though this requires subsequent chemoselective oxidation to preserve the ketone functionality [8].
Challenges include the oxo group’s potential to form unstable enol intermediates during enzymatic reactions. Solutions involve substrate engineering:
While direct biocatalytic synthesis of (R)-1-Fmoc-4-oxopiperidine-2-carboxylic acid remains underexplored, enzymatic resolution of racemic precursors provides >99% ee at the cost of 50% theoretical yield.
The 4-oxo group enables strategic applications in fragment condensations:
In peptide chains containing sterically hindered residues (e.g., N-alkylated amino acids), fragment condensation minimizes epimerization risks. The compound’s C-terminal carboxylic acid is coupled to a peptide fragment using potent activators (e.g., T3P, MSNT), followed by Fmoc deprotection and N-terminal elongation [5]. The patent US20230026641A1 highlights this for synthesizing P-glycoprotein inhibitors, where oxopiperidine fragments improve conformational stability and target binding [5] [6].
Table 3: Fragment Condensation Strategies Using Oxopiperidine Derivatives
Application | Activation Method | Coupling Site | Advantage |
---|---|---|---|
Macrocyclization | PyBOP/Cl-HOBt | C-terminal COOH | Entropy-driven ring closure |
Branched Peptide Synthesis | Reductive Amination | 4-Oxo Group | Chemoselective ligation |
Sterically Hindered Sequences | T3P/DIPEA | N-terminal Fmoc | Low epimerization, high fragment coupling yield |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0